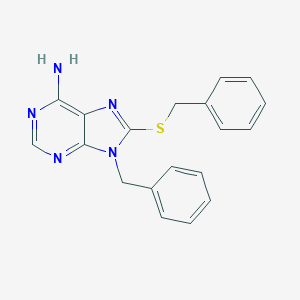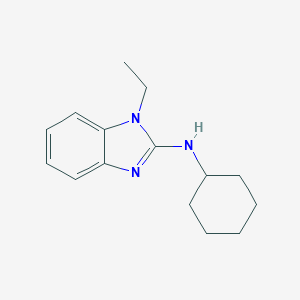![molecular formula C17H15Cl2N3OS B493941 11-benzyl-5-(dichloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493941.png)
11-benzyl-5-(dichloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine, thiophene, and pyrimidine moieties, making it a valuable subject for research in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrimidine ring system, which is then further functionalized to introduce the benzyl and dichloromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
科学研究应用
7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to exhibit antimycobacterial activity by targeting enzymes essential for the survival of Mycobacterium tuberculosis .
相似化合物的比较
Similar Compounds
7-Deazaadenine derivatives: These compounds share a similar pyrimidine ring system and have been studied for their biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H15Cl2N3OS |
|---|---|
分子量 |
380.3g/mol |
IUPAC 名称 |
11-benzyl-5-(dichloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-14(19)15-20-16(23)13-11-6-7-22(8-10-4-2-1-3-5-10)9-12(11)24-17(13)21-15/h1-5,14H,6-9H2,(H,20,21,23) |
InChI 键 |
DUKANYHAEIZUED-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)C(Cl)Cl)CC4=CC=CC=C4 |
规范 SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)C(Cl)Cl)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)
![1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493862.png)
![(1-Methyl-1H-benzoimidazol-2-yl)-[1,2,4]triazol-4-yl-amine](/img/structure/B493866.png)
![3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B493869.png)
![5-ethyl-6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B493873.png)

![(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B493876.png)
![N,N-diethyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B493877.png)
![[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid](/img/structure/B493878.png)
![1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493880.png)
![2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493882.png)
![9-benzyl-N-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-amine](/img/structure/B493883.png)
![N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE](/img/structure/B493884.png)
